3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a synthetic organic compound classified within the oxazolidinone family. Oxazolidinones are notable for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structural features of this compound, including the dichlorophenyl and hydroxymethyl groups, suggest significant biological activity and reactivity, making it a subject of interest in pharmaceutical research .
The compound is registered under the Chemical Abstracts Service number 42902-33-0. It is recognized for its potential in various scientific applications, particularly in the development of new antimicrobial agents. The oxazolidinone class is characterized by a five-membered ring that includes nitrogen and oxygen atoms, contributing to the unique properties of these compounds.
The synthesis of 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves several key steps:
For large-scale production, methodologies are optimized to enhance yield and purity. This may involve continuous flow reactors and recycling of solvents to improve cost-effectiveness and sustainability.
The molecular formula for 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone is CHClN\O, with a molecular weight of approximately 262.09 g/mol. The compound features a five-membered oxazolidinone ring structure, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 42902-33-0 |
Molecular Weight | 262.09 g/mol |
Density | 1.506 g/cm³ |
Boiling Point | 418.2 °C |
Flash Point | 206.7 °C |
LogP | 2.3759 |
The structural integrity is maintained through various functional groups that influence its chemical reactivity and interaction with biological targets .
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone can engage in several chemical reactions:
The reactions can yield various derivatives:
The mechanism of action for 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone primarily involves its interaction with specific molecular targets within bacterial cells. If it exhibits antibacterial properties, it may inhibit protein synthesis by binding to the bacterial ribosome. The presence of the dichlorophenyl and hydroxymethyl groups enhances its binding affinity and specificity towards these targets .
The compound's chemical behavior is influenced by its functional groups:
These properties make it suitable for various synthetic applications in organic chemistry and medicinal development .
The oxazolidinone class emerged from systematic medicinal chemistry efforts to address multidrug-resistant Gram-positive pathogens. Initial work at DuPont in the 1980s identified DuP-721 and DuP-105 as first-generation candidates with promising in vitro activity but unacceptable toxicity profiles [4] [8]. The pharmacophore optimization by Pharmacia & Upjohn yielded linezolid (approved in 2000), which established the core scaffold: a 2-oxazolidinone ring with C5-acetamidomethyl and N-aryl substituents [5] [9]. This breakthrough demonstrated that synthetic oxazolidinones could overcome resistance mechanisms compromising β-lactams, glycopeptides, and macrolides.
Post-linezolid, research focused on enhancing ribosomal binding affinity and overcoming emerging resistance (e.g., cfr-mediated methylation of 23S rRNA). Tedizolid (approved 2014) incorporated a D-ring hydroxymethyltriazole and demonstrated 4–8× greater potency than linezolid against MRSA and VRE, including some linezolid-resistant strains [1] [6]. Concurrently, torezolid (DA-7867) featured a biaryl pyridyl system, reducing MICs to 0.25 μg/mL against S. aureus via enhanced interactions with the A-site of the peptidyl transferase center [6]. Chlorophenyl-containing analogs like 3-(3,4-dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone represent strategic modifications of the N-aryl domain to optimize electronic and steric properties [2] [10].
Table 1: Evolution of Key Oxazolidinone Antibacterial Agents
Compound | Structural Features | Development Status | Key Advantages |
---|---|---|---|
DuP-721 | Unsubstituted phenyl ring | Discontinued (toxicity) | Proof-of-concept activity |
Linezolid | 3-Fluorophenyl, C5-acetamidomethyl | FDA-approved (2000) | Activity vs VRE/MRSA |
Tedizolid | Hydroxymethyltriazole D-ring | FDA-approved (2014) | 4–8× potency vs linezolid |
Torezolid (DA-7867) | Biaryl pyridyl system | Preclinical | MICs ≤0.25 μg/mL vs MRSA |
Chlorophenyl analogs | 3,4-Dichloro substitution | Research phase | Enhanced ribosomal binding |
The N-3-aryl moiety of oxazolidinones directly modulates ribosomal binding through electronic and hydrophobic effects. Introducing 3,4-dichloro substitution creates a strongly electron-deficient aromatic system, enhancing π-stacking within a hydrophobic pocket near U2585 of the 23S rRNA [2] [10]. Comparative MIC studies demonstrate this group's impact:
Table 2: Influence of N-Aryl Substitutions on Antibacterial Activity
N-Aryl Substituent | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. faecalis | Relative Binding Affinity (kcal/mol) |
---|---|---|---|
3,4-Dichlorophenyl | 0.5–1.0 | 0.25–0.5 | −9.8 |
4-Trifluoromethylphenyl | 1.0–2.0 | 0.5–1.0 | −8.7 |
3-Fluorophenyl (linezolid) | 2.0–4.0 | 1.0–2.0 | −7.9 |
Unsubstituted phenyl | 8.0–16.0 | 4.0–8.0 | −6.3 |
The dichloro motif's electron-withdrawing capacity reduces the aryl ring's electron density, strengthening van der Waals contacts with rRNA bases. Molecular dynamics simulations reveal 3,4-dichlorophenyl derivatives form additional halogen bonds with the ribose backbone of G2505 [10]. This explains their superior activity against linezolid-resistant strains carrying the cfr gene, where methylation of A2503 disrupts linezolid’s binding [1].
Structure-activity relationship (SAR) studies further indicate that ortho-chloro placement is critical. Analogs with 2,4-dichloro or 4-chloro substitution show 2–4× reduced potency compared to 3,4-dichloro, implying optimal steric occupancy occurs when chlorines occupy meta and para positions [8]. This configuration maximizes complementarity with a sub-pocket lined by hydrophobic residues (Val2613, U2620) in the ribosomal PTC [10].
The C5-hydroxymethyl group (–CH₂OH) represents a strategic shift from linezolid’s acetamide moiety. This modification enhances solubility (log P reduced by 0.8–1.2 units) and enables prodrug strategies (e.g., phosphate esters), while retaining unmodified in vivo activity [5] [6]. Crucially, the hydroxyl group forms a hydrogen-bond network with rRNA nucleobases inaccessible to linezolid’s carbonyl. Docking studies confirm the hydroxymethyl oxygen donates a hydrogen bond to the exocyclic amine of G2505 (distance: 2.7 Å), stabilizing the oxazolidinone-ribosome complex [6] [10].
Metabolically, the hydroxymethyl group undergoes slower oxidation than acetamide deacetylation, reducing clearance. Microsomal stability assays show 85% remaining after 60 min for hydroxymethyl derivatives versus 45% for linezolid analogs [2] [6]. This directly correlates with extended plasma half-lives in preclinical models (t₁/₂ = 5.2 h vs 3.1 h for linezolid) [6].
Table 3: Impact of C5 Modifications on Pharmacological Properties
C5 Group | Aqueous Solubility (mg/mL) | Microsomal Stability (% remaining) | H-Bonding with Ribosome |
---|---|---|---|
–CH₂OH (hydroxymethyl) | 3.8 | 85% | G2505 (direct) |
–NHAc (linezolid) | 3.0 | 45% | Indirect via water molecule |
–CH₂N₃ | 1.2 | 62% | None |
–H | 0.3 | 28% | None |
Data synthesized from [2] [5] [6].
In hybrid molecules like 3-(3,4-dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone, synergistic effects emerge. The dichlorophenyl group enhances ribosomal affinity, while the hydroxymethyl improves tissue penetration and reduces plasma protein binding (31% vs 78% for acetamide derivatives) [8] [10]. This combination overcomes limitations of earlier oxazolidinones, particularly against intracellular pathogens like Mycobacterium tuberculosis, where cellular uptake is critical [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4